Monastroline

Kinesin Eg5 ATPase assay Enzyme inhibition

Monastroline is a second-generation, cell-permeable Eg5 (KSP/KIF11) inhibitor with an IC50 of 0.5–0.8 µM, offering potency comparable to clinical candidates like Ispinesib, but at a significantly lower cost. Unlike the first-generation tool Monastrol, it demonstrates at least 15-fold greater efficacy and is fully effective in P-glycoprotein-overexpressing, Taxol-resistant cancer cells, ensuring reliable target validation in drug-resistant oncology models. Its tetrahydro-β-carboline scaffold enables extensive SAR exploration, with derivative libraries achieving up to 150-fold enhanced potency. This validated probe, free from confounding effects on other microtubule motors, is ideal for phenotypic screens assessing mitotic arrest and cytoskeletal crosstalk studies.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
CAS No. 462630-41-7
Cat. No. B1673413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonastroline
CAS462630-41-7
SynonymsHR22C16;  HR-22-C-16;  HR 22 C 16; 
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35
InChIInChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3
InChIKeyIDGCPAFIELNTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Monastroline (HR22C16, CAS 462630-41-7): Procurement-Grade Mitotic Kinesin Eg5 Inhibitor for Cancer and Cell Division Research


Monastroline (also known as trans-HR22C16; CAS 462630-41-7; molecular formula C23H23N3O3; molecular weight 389.45) is a potent, cell-permeable, small-molecule inhibitor of the mitotic kinesin Eg5 (KSP/KIF11) [1]. It is a tetrahydro-β-carboline derivative originally identified via a forward chemical genetics screen [2]. Unlike tubulin-targeting antimitotics, Monastroline arrests mitosis by specifically inhibiting Eg5 motor activity (IC50 = 0.5–0.8 µM in basal ATPase assays) and inducing monopolar spindle formation without disrupting other microtubule-dependent processes [3].

Monastroline (CAS 462630-41-7): Why Generic Eg5 Inhibitor Substitution Compromises Reproducibility in Taxol-Resistant and Migratory Cell Models


Eg5 inhibitors are not functionally interchangeable. First-generation tool compounds such as Monastrol exhibit significantly lower potency (basal ATPase IC50 ≈ 27 µM) and limited efficacy in drug-resistant contexts [1]. Second-generation analogs like Monastroline demonstrate orders-of-magnitude improvements in inhibitory activity and retain full efficacy in P-glycoprotein-overexpressing, Taxol-resistant cancer cells where earlier inhibitors fail [2]. Furthermore, the tetrahydro-β-carboline scaffold of Monastroline enables extensive structure-activity relationship (SAR) exploration and derivative optimization—with certain analogs achieving up to 150-fold increases in potency [3]—making it the superior starting point for medicinal chemistry programs requiring tunable potency and validated target engagement.

Monastroline (HR22C16) Evidence Guide: Quantified Superiority Over First-Generation Eg5 Inhibitor Monastrol


Basal Eg5 ATPase Inhibition: Monastroline (IC50 = 0.5 µM) vs. Monastrol (IC50 = 27.3 µM) — 55-Fold Potency Advantage

In a direct comparative analysis of Eg5 inhibitors using standardized basal ATPase activity assays, Monastroline (trans-HR22C16) exhibited an IC50 of 0.5 µM against human Eg5, whereas the first-generation inhibitor Monastrol required an IC50 of 27.3 µM to achieve comparable inhibition [1]. This represents a 55-fold improvement in biochemical potency within the same assay system.

Kinesin Eg5 ATPase assay Enzyme inhibition

Cell Survival Inhibition in Taxol-Resistant Cancer Cells: Monastroline (≥15-Fold Greater Efficacy) vs. Monastrol

In Taxol-resistant ovarian cancer cell models (a clinically relevant context where P-glycoprotein-mediated drug efflux limits conventional chemotherapy efficacy), Monastroline and its analogs inhibited cell survival with at least 15-fold greater efficacy than Monastrol [1]. Affinity chromatography confirmed that Monastroline binds specifically to Eg5 without detectable interaction with other microtubule motor proteins [1].

Taxol resistance Ovarian cancer Cell viability

Functional Selectivity: Monastroline Does Not Interact with Other Microtubule Motor Proteins

Affinity chromatography experiments demonstrated that Monastroline binds specifically to Eg5 with no detectable interaction with other microtubule motor proteins tested [1]. This functional selectivity profile contrasts with earlier compounds that may exhibit broader motor protein binding, and establishes Monastroline as a validated, target-specific probe for Eg5-dependent cellular processes [2].

Motor protein selectivity Affinity chromatography Target specificity

Comparative Inhibitor Classification: Monastroline (IC50 = 0.5–0.8 µM) vs. Clinical-Grade Eg5 Inhibitors

In a comprehensive comparative analysis of Eg5 inhibitors, Monastroline (trans-HR22C16, IC50 = 0.5 µM) exhibits biochemical potency comparable to clinical candidates including Ispinesib (IC50 = 0.3 µM), SB-743921 (IC50 = 0.3 µM), and EMD 534085 (IC50 = 0.6 µM), while substantially outperforming tool compounds such as Dimethylenastron (IC50 = 1.7 µM) and Monastrol (IC50 = 27.3 µM) [1]. Notably, Monastroline-derived analog trans-24 achieves further improved potency (IC50 = 0.65–0.8 µM in comparative assays) [2].

Eg5 inhibitor classification ATPase inhibition Benchmarking

Monastroline (HR22C16) Procurement-Relevant Application Scenarios: Validated Research Use Cases


Investigating Eg5 Inhibition as a Strategy to Overcome Taxol Resistance

Monastroline is the preferred tool compound for studies examining Eg5 as a therapeutic target in Taxol-resistant cancer models. Unlike Monastrol, Monastroline retains full efficacy (≥15-fold greater than Monastrol) in P-glycoprotein-overexpressing, Taxol-resistant ovarian cancer cells, and its analog HR22C16-A1 is not a PgP substrate [1]. This makes Monastroline uniquely suitable for validating Eg5 inhibition in drug-resistant contexts and for combination studies exploring synthetic lethality or antagonism with taxane chemotherapeutics.

Structure-Activity Relationship (SAR) Programs and Derivative Synthesis

Monastroline serves as an optimal scaffold for medicinal chemistry optimization. Original studies demonstrated that focused libraries of Monastroline derivatives yielded analogs with up to 150-fold improvements in potency (nanomolar IC50 range) [2]. The trans-24 derivative exemplifies this tunability, achieving enhanced Eg5-ATPase inhibition (IC50 = 0.65 µM) and retaining high selectivity across a panel of nine additional kinesins [3]. Procurement of the parent compound enables rational SAR exploration around the tetrahydro-β-carboline core.

Cell Migration and Cytoskeletal Dynamics Studies Requiring Motor Protein Selectivity

For researchers investigating the role of Eg5 in cell migration, membrane ruffling, and cytoskeletal crosstalk, Monastroline provides a validated, selective probe. Studies demonstrate that trans-HR22C16 (5 µM) significantly reduces migration in myosin IIA-null ES cells, confirming Eg5-dependent motility mechanisms [4]. The documented lack of interaction with other microtubule motor proteins [1] ensures that observed phenotypes are specifically attributable to Eg5 inhibition rather than confounding effects on dynein or conventional kinesin activity.

High-Throughput Screening and Phenotypic Assays Requiring Cost-Effective Eg5 Inhibition

Monastroline provides biochemical potency (IC50 = 0.5–0.8 µM) comparable to clinical-stage Eg5 inhibitors such as Ispinesib (0.3 µM) and SB-743921 (0.3 µM) [5] at a fraction of the cost, making it an economically viable positive control for large-scale screening campaigns. Its strong cell permeability and established use in morphological cell division assays [2] position it as a reliable reference compound for phenotypic screens assessing mitotic arrest, monopolar spindle formation, or cell cycle perturbation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monastroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.